Bienvenue dans la boutique en ligne BenchChem!

4-Methoxy-3-(methylsulfamoyl)benzoic acid

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization

4-Methoxy-3-(methylsulfamoyl)benzoic acid (CAS 576169-99-8) is a sulfonamide-substituted benzoic acid derivative with a molecular formula of C9H11NO5S and a molecular weight of 245.25 g/mol. It features a carboxylic acid, a methylsulfamoyl (-SO2NHCH3) group at the 3-position, and a methoxy (-OCH3) group at the 4-position.

Molecular Formula C9H11NO5S
Molecular Weight 245.25 g/mol
CAS No. 576169-99-8
Cat. No. B1349705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(methylsulfamoyl)benzoic acid
CAS576169-99-8
Molecular FormulaC9H11NO5S
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC
InChIInChI=1S/C9H11NO5S/c1-10-16(13,14)8-5-6(9(11)12)3-4-7(8)15-2/h3-5,10H,1-2H3,(H,11,12)
InChIKeyXKBCISMVWOJEGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-3-(methylsulfamoyl)benzoic acid (CAS 576169-99-8): Sulfonamide Building Block for Medicinal Chemistry


4-Methoxy-3-(methylsulfamoyl)benzoic acid (CAS 576169-99-8) is a sulfonamide-substituted benzoic acid derivative with a molecular formula of C9H11NO5S and a molecular weight of 245.25 g/mol [1]. It features a carboxylic acid, a methylsulfamoyl (-SO2NHCH3) group at the 3-position, and a methoxy (-OCH3) group at the 4-position. This compound is classified as a synthetic building block and a useful research chemical, with a typical commercial purity of 95% . It is primarily used as an intermediate in the synthesis of more complex organic molecules and has been cited in patent literature, notably in the synthesis of glucagon receptor antagonists by Dainippon Pharmaceutical Co., Ltd. [2].

Why 4-Methoxy-3-(methylsulfamoyl)benzoic Acid Cannot Be Replaced by Generic Analogs


Sulfamoylbenzoic acid analogs cannot be casually interchanged due to the highly specific structure-activity relationships (SAR) governing their physicochemical and biological properties. The exact positioning of the N-methylsulfamoyl group on the aromatic ring critically dictates hydrogen-bonding capacity, LogP, and steric interactions with biological targets. For instance, shifting the sulfamoyl substitution from the 3- to the 4-position (as in 4-(methylsulfamoyl)benzoic acid, CAS 10252-63-8) generates a regioisomer [1], while replacing the -NHCH3 group with an unsubstituted -NH2 (as in 4-methoxy-3-sulfamoylbenzoic acid, CAS 20532-06-3) alters both the electronic character and donor/acceptor count [2]. Even the simple removal of the methoxy group yields 3-(methylsulfamoyl)benzoic acid, a compound reported to inhibit cancer cell growth, demonstrating that small structural changes can introduce distinct biological liabilities or advantages . These differences in molecular recognition potential directly impact a compound's utility as a specific pharmacophore or a reactive intermediate in patent-protected synthetic sequences [3].

Quantitative Evidence for 4-Methoxy-3-(methylsulfamoyl)benzoic Acid Differentiation


Computed LogP and Hydrogen Bonding Profile: 4-Methoxy-3-(methylsulfamoyl)benzoic Acid vs. Key Analogs

Computed physicochemical properties provide a quantifiable basis for differentiation, particularly for a compound used as a building block. 4-Methoxy-3-(methylsulfamoyl)benzoic acid has a calculated LogP (XLogP3-AA) of 0.4, exactly matching its 4-methoxy-3-sulfamoyl analog but critically differing from the more lipophilic 3-(methylsulfamoyl)benzoic acid (XLogP3-AA 0.6) [1][2][3]. All three share an identical number of hydrogen bond acceptors (6). However, a key difference lies in the hydrogen bond donor count: the target compound and its non-methylated analog each have 2 donors, while 3-(methylsulfamoyl)benzoic acid has only 1 [1][4]. This additional donor capacity, conferred by the combination of the carboxylic acid and the -SO2NHCH3 group at the 3-position, offers a distinct advantage for forming directional interactions in a binding pocket or a crystalline lattice.

Physicochemical Property Differentiation Medicinal Chemistry Lead Optimization

Patent-Validated Utility as a Glucagon Receptor Antagonist Intermediate

The primary differentiation of 4-Methoxy-3-(methylsulfamoyl)benzoic acid from other generic sulfamoylbenzoic acid derivatives lies in its validated use in a published patent from Dainippon Pharmaceutical. The patent EP1489077 A1, which covers the synthesis of 2-furancarboxylic acid hydrazides as glucagon receptor antagonists, specifically incorporates this compound as an intermediate [1]. A related structure from the patent, which uses this building block, was later shown to have an IC50 of 2.6 nM against the human glucagon receptor [2]. This is in stark contrast to common analogs like 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8), which are primarily cited as general research chemicals or as intermediates for influenza neuraminidase inhibitors, a completely different therapeutic area . This patent trail provides direct evidence for selecting this specific compound to access a defined chemical space of therapeutic value.

Diabetes Drug Discovery Glucagon Receptor Patent Synthesis

Positional Selectivity: 3-Substituted Methylsulfamoyl Group Offers a Unique Hydrogen-Bonding Geometry

The ortho relationship between the 3-methylsulfamoyl and the 4-methoxy group creates a unique intramolecular electronic and steric environment not found in the 4- or 5-substituted analogs. The four rotatable bonds in the target compound (versus, for example, three in 3-(methylsulfamoyl)benzoic acid) allow the -SO2NHCH3 group to adopt distinct conformational ensembles [1]. This positioning has been shown in related sulfamoylbenzoate chemistry to be critical for antifungal activity; a study on novel sulfamoylbenzoates found that the lead compound, a 3-bromo-2-nitro-5-(N-phenylsulfamoyl)benzoate, exhibited significant cytotoxic activity against Malassezia furfur, while simple positional isomers did not share the same potency [2]. The specific 3,4-substitution pattern of the target compound is therefore inferred to be a key structural pharmacophore element, unlike the 2-methoxy-5-sulfamoyl isomer, which was studied in the context of antimicrobial metal complexes [3].

Structural Biology Crystal Engineering SAR

Primary Applications for Procuring 4-Methoxy-3-(methylsulfamoyl)benzoic Acid


Synthesis of Glucagon Receptor Antagonists for Type 2 Diabetes Research

This compound is the preferred intermediate for synthesizing a specific class of 2-furancarboxylic acid hydrazide glucagon receptor antagonists, as detailed in patent EP1489077 A1 [1]. A research team aiming to replicate or build upon this patented series, where downstream leads showed a 2.6 nM IC50 against the human glucagon receptor, must procure this exact building block to generate the correct final structure [2]. Using a generic 3-sulfamoyl analog would not yield the patent-defined compounds or their associated biological activity.

Fragment-Based Drug Discovery and Library Synthesis

Due to its unique computed profile of low lipophilicity (XLogP3 = 0.4) and dual hydrogen bond donor capacity, this compound is a high-value addition to fragment-screening libraries [1]. Its distinct pharmacophoric geometry, defined by the 3-methylsulfamoyl and 4-methoxy substituents, provides a validated entry point for lead generation against targets requiring such a donor/acceptor motif, setting it apart from other sulfamoyl fragments in a library.

Antifungal Pharmacophore Exploration

Researchers investigating antifungal sulfamoylbenzoate pharmacophores, particularly following the lead from the 2020 Mendeleev Communications study on Malassezia furfur [2], can use this compound as a key scaffold-derivatization point. Its distinct 3,4-substitution pattern allows for systematic probing of the SAR around the active 3,5-disubstituted lead, an investigation that cannot be performed with 4- or 5-sulfamoyl isomers.

Chemical Biology Tool for Probing Sulfonamide-Protein Interactions

The compound serves as a derivatizable probe to study the role of sulfonamide hydrogen bonding in protein-ligand interactions, a fundamental mechanism in carbonic anhydrase and protease inhibition. Its ready availability at 95% purity from multiple suppliers ensures reproducible conjugation and biological testing, unlike non-methylated or regioisomeric analogs which may have different reactivity or commercial supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-3-(methylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.